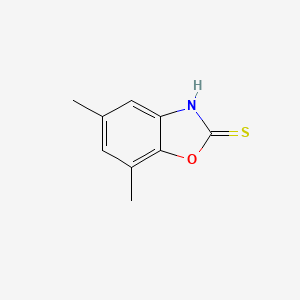

5,7-dimethyl-1,3-benzoxazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound containing a benzoxazole ring with a thione group at the 2-position and methyl groups at the 5 and 7 positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by methylation at the 5 and 7 positions using methyl iodide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

S-Alkylation and Smiles Rearrangement

The thiol group undergoes S-alkylation with alkyl halides or amines under basic conditions, followed by a Smiles rearrangement to form N-substituted benzoxazoles.

Reaction Mechanism:

-

S-Alkylation :

-

Benzoxazole-2-thiol reacts with amines (e.g., cyclohexylamine) in the presence of a base (e.g., K2CO3 or Et3N) and alkylating agents (e.g., ClCH2COCl).

-

Example:

This compound+R-NH2BaseS-alkylated intermediate

-

-

Smiles Rearrangement :

-

The S-alkylated intermediate undergoes nucleophilic attack at the benzoxazole ring carbon, forming a spiro intermediate. Rearomatization and hydrolysis yield N-substituted derivatives.

-

Key Data:

| Amine | Base | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Aniline | Et3N | N-Phenylbenzoxazole (30c ) | 71 | Toluene, reflux, 8 h |

| 5-Bromopentylamine | Et3N | Pyrrolidine derivative (14 ) | 58–83 | Toluene, reflux, 4 h |

Asymmetric 1,2-Alkoxy-Sulfenylation

The thiol group participates in radical-mediated sulfenylation reactions with alkenes, enabling enantioselective C–S bond formation.

Reaction Setup:

-

Catalyst : Chiral vanadyl complex (3,5-dichloro-substituted).

-

Conditions : t-Butyl hydroperoxide (TBHP) in methanol at 0°C.

-

Scope : Styrenes with substituents (e.g., Me, OMe, Cl, Br) undergo sulfenylation with up to 94% enantiomeric excess (ee) .

Example Reaction:

Styrene+This compoundVanadyl CatalystChiral β-methoxy sulfide

Performance Data:

| Styrene Substituent | ee (%) | Yield (%) |

|---|---|---|

| 4-MeO | 82 | 65 |

| 3-Cl | 94 | 72 |

| 2-Vinylpyridine | 96 | 68 |

Nucleophilic Substitution

The thiolate anion acts as a nucleophile in reactions with electrophiles:

Examples:

-

Synthesis of Disulfides :

2 this compoundI2Disulfide+2HI

Reaction with iodine or oxidizing agents yields disulfides: -

Reactivity with Carbon Disulfide :

Used in the compound’s synthesis from 2-aminophenol and CS2 under basic conditions.

Coordination with Metal Catalysts

The thiol group coordinates to metal centers, facilitating catalytic cycles. For example:

-

Vanadyl Complexes : The thiol interacts with vanadyl-bound methoxide in asymmetric sulfenylation, enabling radical transfer .

Thermal Stability and Byproduct Formation

Prolonged heating or excess reaction time can lead to:

Biological Activity via Structural Modification

While not a direct chemical reaction, structural derivatives of this compound exhibit:

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

5,7-Dimethyl-1,3-benzoxazole-2-thiol has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzoxazole scaffold can enhance its anticancer properties:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | C6 rat glioma | 4.30 ± 0.28 | Induces apoptosis |

| Benzoxazole derivative | MCF-7 human breast cancer | 4.56 ± 1.24 | AChE inhibition |

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with acetylcholinesterase (AChE), suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of cholinergic signaling pathways .

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound and its derivatives. A series of benzoxazole analogues were synthesized and tested against various bacterial strains and fungi:

| Microorganism | Activity (MIC µM) | Comparison |

|---|---|---|

| Escherichia coli | 12.5 | Compared to Ofloxacin |

| Candida albicans | 8.0 | Compared to Fluconazole |

These findings indicate that benzoxazole derivatives can serve as promising candidates for developing new antimicrobial agents .

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. Its derivatives have been explored for their potential in crop protection due to their antifungal properties:

- Fungicidal Activity : Studies have shown that certain benzoxazole derivatives exhibit potent antifungal activity against plant pathogens, suggesting their use as fungicides in agriculture.

Material Science Applications

In addition to biological applications, this compound has been studied for its potential use in material science:

- Polymer Additives : The compound can act as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a novel benzoxazole derivative on C6 rat glioma cells, demonstrating a significant reduction in cell viability at low concentrations (IC50 = 4.30 µg/mL). Flow cytometry analysis revealed that the compound induced late apoptosis in a dose-dependent manner .

Case Study 2: Antifungal Activity

In agricultural research, a series of benzoxazole derivatives were tested against Fusarium oxysporum, a common plant pathogen. The results indicated that certain derivatives inhibited fungal growth effectively at concentrations comparable to commercial fungicides .

作用機序

The mechanism of action of 5,7-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

類似化合物との比較

Benzoxazole: Lacks the thione group and methyl substitutions.

Benzothiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.

Benzimidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.

Uniqueness: 5,7-dimethyl-1,3-benzoxazole-2-thiol is unique due to the presence of the thione group and the specific methyl substitutions, which confer distinct chemical and biological properties compared to its analogs

特性

CAS番号 |

89227-88-3 |

|---|---|

分子式 |

C9H9NOS |

分子量 |

179.24 g/mol |

IUPAC名 |

5,7-dimethyl-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H,10,12) |

InChIキー |

HJZZWSFFYPMYOI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2C(=C1)NC(=S)O2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。